molecular formula C11H13N3O2S B2765060 ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 724704-21-6

ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No. B2765060
M. Wt: 251.3
InChI Key: IUOVJOCPOBNISH-UHFFFAOYSA-N
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Patent
US07714135B2

Procedure details

In a sealed test tube hydrocinnamic acid (1.5 mmol) is suspended in a mixture of DMF (0.15 mmol) and dichloromethane (7.5 mL). A solution of oxalyl chloride (3.0 mmol) in dichloromethane (7.5 mL) is then added and the mixture stirred for 1 h at room temperature. After that, the solvents and excess of oxalyl chloride are removed in vacuo, the residue is dissolved in toulene (7.5 mL) and added to 2-amino-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester (1 mmol) in a vial suitable for microwave technology. Diisopropyl ethyl amine (1.5 mmol) is added, the vial is capped and the mixture heated for 30 min at 150° C. using microwave technology. Purification is achieved by filtration followed by washing (water) and crystallization (ethanol).
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CN(C=O)C.C(Cl)(=O)C(Cl)=O.[CH2:23]([O:25][C:26]([N:28]1[CH2:33][CH2:32][C:31]2[C:34]([C:38]#[N:39])=[C:35]([NH2:37])[S:36][C:30]=2[CH2:29]1)=[O:27])[CH3:24].C(N(C(C)C)CC)(C)C>ClCCl>[CH2:23]([O:25][C:26]([N:28]1[CH2:33][CH2:32][C:31]2[C:34]([C:38]#[N:39])=[C:35]([NH:37][C:1](=[O:11])[CH2:2][CH2:3][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=3)[S:36][C:30]=2[CH2:29]1)=[O:27])[CH3:24]

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Name
Quantity
0.15 mmol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)OC(=O)N1CC2=C(CC1)C(=C(S2)N)C#N
Step Four
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that, the solvents and excess of oxalyl chloride are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in toulene (7.5 mL)
CUSTOM
Type
CUSTOM
Details
the vial is capped
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 30 min at 150° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Purification
FILTRATION
Type
FILTRATION
Details
is achieved by filtration
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
(water) and crystallization (ethanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(=O)N1CC2=C(CC1)C(=C(S2)NC(CCC2=CC=CC=C2)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.